2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one
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Overview
Description
2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one is an organic compound with a complex structure that includes a pyrimidinone core, a diethylaminoethylsulfanyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one typically involves multiple steps. One common method includes the reaction of a pyrimidinone derivative with a diethylaminoethylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethylsulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines; often in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The diethylaminoethylsulfanyl group can interact with enzymes or receptors, modulating their activity. The hydroxy group may also play a role in hydrogen bonding and stabilization of the compound within biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(diethylamino)ethylsulfanyl]-5-ethyl-4-hydroxy-1H-pyrimidin-6-one
- 2-diethylaminoethanethiol hydrochloride
Uniqueness
Compared to similar compounds, 2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidinone ring. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-(diethylamino)ethylsulfanyl]-4-hydroxy-5-(3-methylbutyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2S/c1-5-18(6-2)9-10-21-15-16-13(19)12(14(20)17-15)8-7-11(3)4/h11H,5-10H2,1-4H3,(H2,16,17,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNBMPJZPZWVFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCSC1=NC(=C(C(=O)N1)CCC(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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